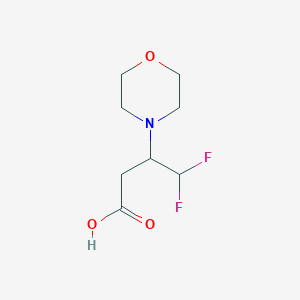

4,4-Difluoro-3-morpholinobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4-Difluoro-3-morpholinobutanoic acid is a chemical compound with the CAS Number: 2172547-39-4 . It has a molecular weight of 209.19 . The compound is typically stored at room temperature and is available in powder form .

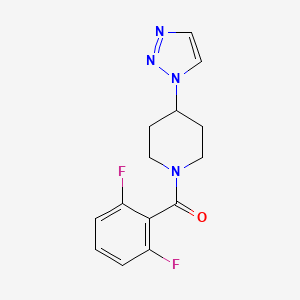

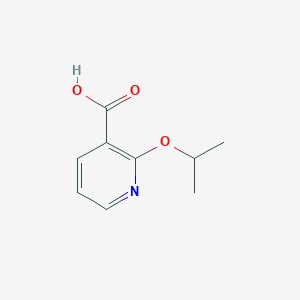

Molecular Structure Analysis

The Inchi Code for 4,4-Difluoro-3-morpholinobutanoic acid is 1S/C8H13F2NO3/c9-8(10)6(5-7(12)13)11-1-3-14-4-2-11/h6,8H,1-5H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Morpholine Derivatives as Fluorinating Agents

Olivier Mahé and J. Paquin (2013) discussed Morpholinodifluorosulfinium Tetrafluoroborate (XtalFluor-M®), a derivative of morpholine, highlighting its application as a deoxofluorinating agent. The compound shows partial solubility in several organic solvents and reacts violently with water, indicating its potential in synthetic chemistry for introducing fluorine atoms into organic molecules under controlled conditions. It requires careful handling due to its toxic nature and reactivity with skin and mucous membranes (Mahé & Paquin, 2013).

Impact on Biological Lipid Monolayers

In a study by N. Ghosh, Subhadip Roy, and J. A. Mondal (2022), the interaction of biological lipid monolayers with perfluorinated compounds, including morpholine derivatives, was investigated using interface-selective vibrational spectroscopy. This research sheds light on how perfluoro compounds, like perfluoroheptanoic acid (PFHA), disrupt lipid monolayers, affecting their structure and electric field at the interface. The findings indicate the significant impact of fluorinated compounds on biological membranes, which could have implications for understanding their bioaccumulation and toxicity (Ghosh, Roy, & Mondal, 2022).

Enhanced Stability and Selectivity in Fluorination

A. L’Heureux and colleagues (2010) developed aminodifluorosulfinium salts, including morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M), highlighting their advantages over traditional fluorinating agents such as DAST and Deoxo-Fluor. These reagents offer enhanced thermal stability, ease of handling, and selectivity, making them valuable tools for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides without generating corrosive by-products (L’Heureux et al., 2010).

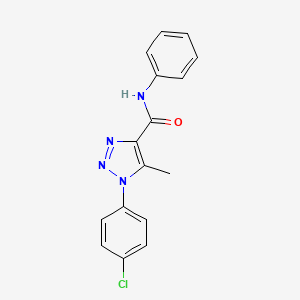

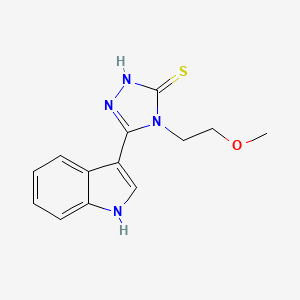

Catalytic Applications in Organic Synthesis

The use of morpholine and its derivatives in catalyzing organic reactions has been demonstrated by Shi-Kai Xiang and colleagues (2011) who developed a morpholine-catalyzed direct C3 alkenylation of indoles. This reaction employs a simple and accessible morpholine derivative as an efficient catalyst, showcasing the versatility of morpholine in facilitating oxidative dehydrogenative reactions. This represents a practical approach with potential applications in pharmaceutical and organic synthesis (Xiang et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

4,4-difluoro-3-morpholin-4-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO3/c9-8(10)6(5-7(12)13)11-1-3-14-4-2-11/h6,8H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJQSTIBYQIALE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-3-morpholinobutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2586226.png)

![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2586232.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2586236.png)